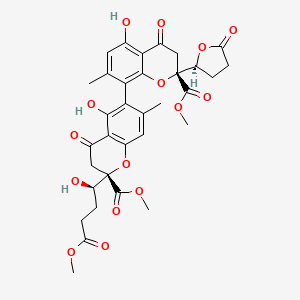
2-(2-Methylthioethyl)malate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylthioethyl)malate(2-) is dicarboxylate anion of 2-(2-methylthioethyl)malic acid. It is a conjugate base of a 2-(2-methylthioethyl)malic acid.
Wissenschaftliche Forschungsanwendungen
Glucosinolate Biosynthesis in Plants
2-(2-Methylthioethyl)malate(2-) is involved in the biosynthesis of glucosinolates, sulfur-rich natural products found in the Brassicaceae family. The chain extension of methionine, an amino acid, leads to the formation of many glucosinolates, with 2-oxo acid intermediates like 4-methylthio-2-oxobutanoic acid condensing to form 2-(2'-methylthioethyl)malate. This process is crucial for the production of glucosinolates in plants like arugula (Eruca sativa) (Falk et al., 2004).
Synthetic Metabolic Pathway for Methionine Precursor
2-(2-Methylthioethyl)malate(2-) also plays a role in synthetic biology. A study outlined the construction of a synthetic metabolic pathway for the biosynthesis of 2,4-dihydroxybutyric acid (DHB), a precursor for the methionine analogue 2-hydroxy-4-(methylthio)butyrate. This pathway, starting from malate, involves malate kinase, malate semialdehyde dehydrogenase, and malate semialdehyde reductase activities (Walther et al., 2017).
Malate Transport in CAM Plants
In crassulacean acid metabolism (CAM) plants, malate plays a significant role in carbon metabolism and ionic homeostasis. Malate transport across the tonoplast (vacuolar membrane) is critical in this process. Studies have shown that malate transport involves electrophoretic responses to transmembrane electrical potential differences established by vacuolar channels (Cheffings et al., 1997).
Malate Synthase Structure and Function
The crystal structure of Escherichia coli malate synthase G, complexed with magnesium and glyoxylate, has been resolved, providing insights into the enzyme's mechanism. Malate synthase catalyzes the condensation of glyoxylate and acetyl-coenzyme A, a reaction requiring Mg(2+). This research has implications for understanding enzyme-substrate interactions and enzymatic catalysis (Howard et al., 2000).
Enantioselective Fluorescent Sensors for Malate Anion
The development of enantioselective fluorescent sensors for malate anion, using compounds like L-1 and L-2, has been explored. These sensors exhibit promising potential for determining malate anion in specific environments (Li et al., 2014).
Eigenschaften
Molekularformel |
C7H10O5S-2 |
|---|---|
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
2-hydroxy-2-(2-methylsulfanylethyl)butanedioate |
InChI |
InChI=1S/C7H12O5S/c1-13-3-2-7(12,6(10)11)4-5(8)9/h12H,2-4H2,1H3,(H,8,9)(H,10,11)/p-2 |
InChI-Schlüssel |
FZNWJRXTACKOPU-UHFFFAOYSA-L |
Kanonische SMILES |
CSCCC(CC(=O)[O-])(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



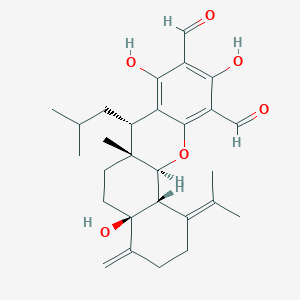

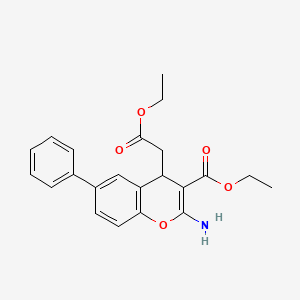
![[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261534.png)
![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)
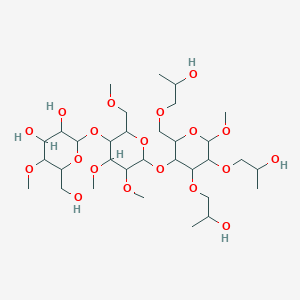

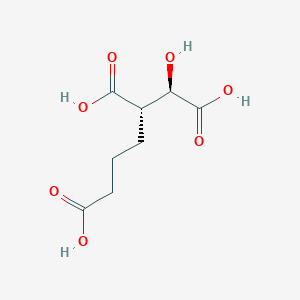

![N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1261544.png)



